Gadolinium oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

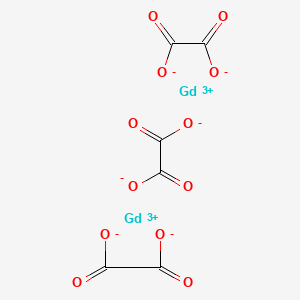

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

gadolinium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQORATIMOBOFKR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Gd2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-64-1, 22992-15-0 | |

| Record name | Gadolinium oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[oxalato(2-)]digadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermal Decomposition of Gadolinium Oxalate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of gadolinium oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O). Gadolinium-based compounds are of significant interest, particularly in the development of contrast agents for magnetic resonance imaging (MRI). The synthesis of high-purity gadolinium oxide (Gd₂O₃), often produced via the thermal decomposition of a this compound precursor, is a critical step in the manufacturing of these agents. A thorough understanding of the decomposition pathway, including intermediate products and transition temperatures, is essential for controlling the physicochemical properties of the final oxide product.

This document outlines the stepwise thermal degradation of this compound decahydrate, presenting quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Detailed experimental protocols for both the synthesis of the precursor material and its subsequent thermal analysis are provided to ensure reproducibility. Furthermore, visual representations of the decomposition pathway and experimental workflow are included to facilitate a clear understanding of the process.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process that can be quantitatively analyzed using thermogravimetric analysis. The process involves an initial dehydration phase, followed by the decomposition of the anhydrous oxalate to form an intermediate oxycarbonate, and finally, the formation of gadolinium oxide. The following table summarizes the key stages of this decomposition, including the relevant temperature ranges and a comparison of theoretical and experimental mass loss percentages.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| Dehydration (interstitial water) | 25 - 100 | Gd₂(C₂O₄)₃·6H₂O | 1.5% | ~1.5% |

| Dehydration (coordinated water) | 100 - 360 | Gd₂(C₂O₄)₃ | 15.5% | ~15.3% |

| Decomposition to Oxycarbonate | 360 - 575 | Gd₂O₂(CO₃) | 31.0% | ~31.0% |

| Decomposition to Oxide | 575 - 750 | Gd₂O₃ | 4.8% (from oxycarbonate) | Not specified |

Note: The experimental mass loss values are approximate and can vary depending on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Reproducibility of thermal analysis data is highly dependent on consistent experimental procedures. This section details the protocols for the synthesis of the this compound decahydrate precursor and its subsequent thermal analysis.

Synthesis of this compound Decahydrate (Precipitation Method)

This protocol describes a common method for synthesizing this compound decahydrate.

Materials and Equipment:

-

Gadolinium chloride (GdCl₃) or Gadolinium nitrate (Gd(NO₃)₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a solution of a gadolinium salt (e.g., 0.1 M GdCl₃) by dissolving the salt in deionized water.

-

Prepare a stoichiometric excess solution of oxalic acid (e.g., 0.2 M H₂C₂O₄) in deionized water.

-

Gently heat the gadolinium salt solution to approximately 60-80°C with continuous stirring.[1]

-

Slowly add the oxalic acid solution to the heated gadolinium salt solution. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a period of time (e.g., 1-2 hours) to ensure complete precipitation and to allow for particle growth.

-

Allow the precipitate to settle, then separate it from the supernatant by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products. A final wash with a dilute oxalic acid solution (e.g., 2% by weight) can help remove trace impurities.[1]

-

Dry the collected this compound decahydrate precipitate in a drying oven at a low temperature (e.g., 50-60°C) to a constant weight.

Thermogravimetric Analysis (TGA)

This protocol outlines the parameters for the thermal analysis of the synthesized this compound decahydrate.

Instrumentation:

-

A calibrated thermogravimetric analyzer (TGA) coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound decahydrate powder into a TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions. For studying the decomposition in an oxidative environment, dry air can be used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of approximately 25-30°C.

-

Heat the sample at a constant linear heating rate (e.g., 10 °C/min) up to a final temperature of approximately 900-1000°C. This temperature is sufficient to ensure the complete conversion to gadolinium oxide.

-

-

-

Data Acquisition: Record the sample mass (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the temperature ranges and percentage mass loss for each decomposition step. The DTA/DSC curve can be used to identify whether the transitions are endothermic or exothermic.

Visualizing the Process

To further clarify the thermal decomposition of this compound decahydrate, the following diagrams illustrate the decomposition pathway and the general experimental workflow.

Caption: Stepwise thermal decomposition of this compound decahydrate.

Caption: General workflow for synthesis and thermal characterization.

Conclusion

The thermal decomposition of this compound decahydrate proceeds in a well-defined, stepwise manner, which can be reliably characterized by thermogravimetric and differential thermal analysis. The process initiates with the loss of water molecules in two stages, followed by the decomposition of the anhydrous oxalate to form a stable gadolinium oxycarbonate intermediate, and finally yields gadolinium oxide at higher temperatures.[2] The precise control over this decomposition process, guided by the quantitative data and protocols presented herein, is paramount for producing gadolinium oxide with the desired purity, particle size, and morphology for advanced applications, including the synthesis of MRI contrast agents.

References

An In-depth Technical Guide to the Solubility of Gadolinium Oxalate in Nitric Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium oxalate in nitric acid solutions. The information contained herein is intended to support research, development, and process optimization in fields where the dissolution of gadolinium salts is a critical step, such as in nuclear fuel reprocessing and the development of gadolinium-based therapeutic or diagnostic agents.

Executive Summary

This compound (Gd₂(C₂O₄)₃), a sparingly soluble salt, plays a significant role in various chemical processes, including the separation of lanthanides and actinides.[1][2] Its solubility in acidic solutions, particularly nitric acid (HNO₃), is a key parameter for controlling its precipitation and dissolution. This guide summarizes the quantitative solubility data of this compound in nitric acid, provides a detailed experimental protocol for its determination, and illustrates the underlying chemical principles and experimental workflows through diagrams. The data indicates a significant increase in this compound solubility with increasing nitric acid concentration.[3][4][5]

Quantitative Solubility Data

The solubility of this compound in nitric acid is influenced by the concentrations of both nitric acid and oxalic acid, as well as the temperature. The following tables summarize the available quantitative data, providing a clear comparison of solubility under different conditions.

Table 1: Solubility of Gadolinium (Gd) in Nitric and Oxalic Acid Solutions at 25°C [3][5][6]

| Nitric Acid (HNO₃) Concentration (M) | Oxalic Acid (H₂C₂O₄) Concentration (M) | Gadolinium (Gd) Solubility (g/L) |

| 4 | 0.15 | 2.5 |

| 4 | 0.25 | 0.8 |

| 6 | 0.15 | 11 |

| 6 | 0.25 | 7 |

| 8-10 | - | Exceeds solubility at 6 M |

Table 2: Solubility of Gadolinium (Gd) in Nitric and Oxalic Acid Solutions at 10°C [3][5]

| Nitric Acid (HNO₃) Concentration (M) | Oxalic Acid (H₂C₂O₄) Concentration (M) | Gadolinium (Gd) Solubility (g/L) |

| 4 | 0.15 | 1.5 |

| 6 | 0.15 | 10 |

Chemical Principles of Dissolution

The dissolution of this compound in nitric acid is governed by a set of chemical equilibria. This compound itself has a low solubility product. In the presence of a strong acid like nitric acid, the oxalate ions (C₂O₄²⁻) are protonated to form bisoxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of oxalate ions by the acid shifts the this compound solubility equilibrium to the right, favoring the dissolution of the solid.

Caption: Chemical equilibria in this compound dissolution.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the determination of this compound solubility in nitric acid solutions, based on the established "shake-flask" method.

4.1 Materials and Reagents

-

Gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O)

-

Nitric acid (HNO₃), analytical grade, various concentrations (e.g., 4 M, 6 M, 8 M, 10 M)

-

Oxalic acid (H₂C₂O₄), analytical grade

-

Deionized water

-

Polyethylene bottles with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for gadolinium analysis.

4.2 Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

4.3 Step-by-Step Procedure

-

Preparation of Solutions: Prepare stock solutions of nitric acid and oxalic acid of the desired concentrations.

-

Sample Preparation: In a series of polyethylene bottles, add an excess amount of this compound solid to a known volume of the nitric acid/oxalic acid solution. The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Seal the bottles and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 10°C or 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the optimal time should be determined by preliminary kinetic studies.

-

Solid-Liquid Separation: After equilibration, remove the bottles and allow the solid to settle. To separate the supernatant from the undissolved solid, either centrifuge the samples at a high speed (e.g., 5000 rpm for 10 minutes) or filter the solution using a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

-

Sampling and Analysis: Carefully extract a known volume of the clear supernatant. The supernatant may need to be diluted with a known volume of deionized water or a dilute nitric acid solution to bring the gadolinium concentration within the linear range of the analytical instrument. Analyze the concentration of gadolinium in the diluted supernatant using ICP-AES or ICP-MS.

-

Data Calculation: Calculate the solubility of gadolinium in grams per liter (g/L) using the measured concentration and the dilution factor.

Conclusion

The solubility of this compound is highly dependent on the nitric acid concentration, with higher acidity leading to increased solubility. This technical guide provides the essential data, a detailed experimental protocol, and a conceptual understanding of the dissolution process. The information presented is vital for professionals working on processes involving the dissolution of this compound, enabling better control and optimization of these systems.

References

Gadolinium Oxalate as a Precursor for High-Purity Gadolinium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of gadolinium(III) oxide (Gd₂O₃) nanoparticles using gadolinium(III) oxalate (Gd₂(C₂O₄)₃) as a precursor. This method is renowned for its ability to produce high-purity, crystalline Gd₂O₃ with controllable physicochemical properties, making it highly suitable for advanced applications, particularly in the development of next-generation MRI contrast agents and drug delivery platforms. This document outlines the critical synthesis parameters, provides detailed experimental protocols, and summarizes the impact of these parameters on the final product's characteristics.

Introduction

Gadolinium(III) oxide (Gd₂O₃) nanoparticles are of significant interest in the biomedical field due to their strong paramagnetic properties, which are leveraged in magnetic resonance imaging (MRI) as T1-positive contrast agents. The oxalate precursor route is a robust and reliable bottom-up synthesis method that involves two primary stages: the precipitation of gadolinium oxalate hydrate from a gadolinium salt solution, followed by the thermal decomposition (calcination) of the oxalate precursor to yield gadolinium oxide. This process allows for precise control over particle size, morphology, and crystallinity, which are critical determinants of the nanoparticles' performance in biomedical applications.

Synthesis Pathway and Mechanism

The synthesis begins with the precipitation of this compound hydrate (Gd₂(C₂O₄)₃·10H₂O) by reacting a soluble gadolinium salt (e.g., gadolinium nitrate or chloride) with oxalic acid or an oxalate salt (e.g., ammonium oxalate). The resulting precipitate is then isolated, washed, and dried.

The subsequent and most critical step is the thermal decomposition of the this compound precursor. Thermogravimetric analysis (TGA) reveals that the decomposition of this compound hydrate to gadolinium oxide occurs in distinct stages. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate into a stable intermediate, gadolinium dioxycarbonate (Gd₂O₂CO₃).[1] Further heating leads to the decomposition of this intermediate into the final cubic phase Gd₂O₃.[1] The complete conversion to pure, stable cubic Gd₂O₃ is typically achieved at temperatures of 640°C or higher.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of gadolinium oxide from a this compound precursor.

Protocol 1: Synthesis of this compound Precursor

This protocol details the co-precipitation method to synthesize this compound.

-

Preparation of Solutions:

-

Prepare an aqueous solution of a gadolinium(III) salt, such as gadolinium(III) nitrate (Gd(NO₃)₃·6H₂O), at a concentration of 0.1 M.

-

Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄) at a concentration of 0.15 M.

-

-

Precipitation:

-

Heat the gadolinium(III) salt solution to 40°C in a reaction vessel equipped with a magnetic stirrer.[2]

-

Slowly add the oxalate solution to the gadolinium salt solution dropwise while maintaining vigorous stirring. An immediate white precipitate of this compound will form.

-

Continue stirring the mixture at 40°C for a duration of 1 hour to ensure complete precipitation and aging of the precipitate.[2]

-

-

Separation and Washing:

-

Separate the precipitate from the solution by vacuum filtration or centrifugation.

-

Wash the collected precipitate several times with deionized water to remove any unreacted ions.

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the washed this compound precipitate in an oven at 80-100°C for 12 hours or until a constant weight is achieved. The resulting fine white powder is the this compound hydrate precursor.

-

Protocol 2: Thermal Decomposition (Calcination) to Gadolinium Oxide

This protocol describes the conversion of the this compound precursor into gadolinium oxide.

-

Preparation:

-

Place a weighed amount of the dried this compound powder into a ceramic or quartz crucible.

-

-

Calcination:

-

Place the crucible in a programmable muffle furnace.

-

Heat the sample in an air atmosphere from room temperature to 650°C at a ramping rate of 5°C/minute.

-

Hold the temperature at 650°C for 4 hours to ensure complete decomposition and formation of the crystalline oxide phase.[2]

-

-

Cooling and Collection:

-

Allow the furnace to cool down naturally to room temperature.

-

Carefully remove the crucible and collect the resulting white gadolinium oxide (Gd₂O₃) powder.

-

Protocol 3: Physicochemical Characterization

-

X-Ray Diffraction (XRD):

-

Analyze the crystal structure, phase purity, and average crystallite size of the calcined Gd₂O₃ powder using an X-ray diffractometer with Cu Kα radiation. Use the Scherrer equation to estimate the crystallite size from the peak broadening of the most intense diffraction peak.

-

-

Electron Microscopy (SEM/TEM):

-

Examine the morphology, particle size, and extent of agglomeration of the Gd₂O₃ nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[2]

-

-

Thermal Analysis (TGA/DTA):

-

Characterize the decomposition pathway of the this compound precursor by performing Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) from room temperature to 1000°C in an air or nitrogen atmosphere.[1]

-

-

Surface Area Analysis:

-

Measure the specific surface area of the final Gd₂O₃ powder using the Brunauer–Emmett–Teller (BET) method from nitrogen adsorption-desorption isotherms.[2]

-

Data Presentation: Influence of Synthesis Parameters

The properties of the final Gd₂O₃ nanoparticles are highly dependent on the synthesis conditions. The tables below summarize the quantitative impact of key parameters.

Table 1: Effect of Precipitation & Calcination on Gd₂O₃ Properties

| Precipitation Temp. (°C) | Precipitation Time (h) | Calcination Temp. (°C) | Calcination Time (h) | Average Crystallite Size (nm) | Specific Surface Area (m²/g) | Morphology | Reference |

| 40 | 1 | 650 | 4 | 16.54 | 9.16 | Uniform Spherules | [2] |

| - | - | 575 | - | - | 23.4 | - | [1] |

| - | - | 850-950 | - | - | - | - | [3] |

Table 2: General Impact of Synthesis Parameters on Gd₂O₃ Nanoparticle Characteristics

| Parameter | Effect on Properties | Observation | Reference |

| Precipitation Temperature | Agglomeration | Increasing temperature leads to an increased extent of agglomeration. | [2] |

| Precipitation Duration | Agglomeration | Increasing duration leads to an increased extent of agglomeration. | [2] |

| Calcination Temperature | Crystallite Size & Grain Growth | Higher temperatures promote accelerated grain growth and result in a larger average crystallite size. Pure cubic phase is obtained at ≥640°C. | [1][2] |

| Calcination Duration | Crystallite Size & Grain Growth | Longer holding times at the calcination temperature lead to increased crystallite size. | [2] |

Visualizing the Process and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical connections between synthesis variables and material properties.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Gadolinium(III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium(III) oxalate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and implications of this compound, particularly in the context of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).

Core Physical and Chemical Properties

Gadolinium(III) oxalate, with the chemical formula Gd₂(C₂O₄)₃, is a white crystalline solid. It is most commonly encountered as a decahydrate (Gd₂(C₂O₄)₃·10H₂O). This compound is of significant interest due to its extremely low solubility in water and its role as a precursor in the synthesis of gadolinium oxide.

Quantitative Physical and Chemical Data

The key quantitative properties of gadolinium(III) oxalate and its decahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of Gadolinium(III) Oxalate and its Decahydrate

| Property | Gadolinium(III) Oxalate (Anhydrous) | Gadolinium(III) Oxalate Decahydrate |

| Chemical Formula | Gd₂(C₂O₄)₃ | Gd₂(C₂O₄)₃·10H₂O |

| Molar Mass | 578.55 g/mol [1] | 758.70 g/mol |

| Appearance | White crystalline powder | Colorless crystals[1] |

| Crystal System | - | Monoclinic[2] |

Table 2: Solubility Data

| Solvent | Temperature | Solubility of Gd₂(C₂O₄)₃·10H₂O |

| Water | 25 °C | 0.55 mg/L[2] |

| 4 M HNO₃ + 0.15 M H₂C₂O₄ | 25 °C | 2.5 g/L (as Gd)[3] |

| 4 M HNO₃ + 0.25 M H₂C₂O₄ | 25 °C | 0.8 g/L (as Gd)[3] |

| 6 M HNO₃ + 0.15 M H₂C₂O₄ | 25 °C | 11 g/L (as Gd)[3] |

| 6 M HNO₃ + 0.25 M H₂C₂O₄ | 25 °C | 7 g/L (as Gd)[3] |

| 4 M HNO₃ + 0.15 M H₂C₂O₄ | 10 °C | 1.5 g/L (as Gd)[3] |

| 6 M HNO₃ + 0.15 M H₂C₂O₄ | 10 °C | 10 g/L (as Gd)[3] |

Table 3: Thermal Decomposition of Gadolinium(III) Oxalate Decahydrate

| Temperature Range (°C) | Decomposition Step | Product(s) |

| ~110-250 | Dehydration | Gd₂(C₂O₄)₃ (Anhydrous) + 10H₂O |

| ~350-500 | Decomposition of Oxalate | Gd₂(CO₃)₃ |

| >600 | Final Decomposition | Gd₂O₃ + 3CO + 3CO₂ |

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of gadolinium(III) oxalate, providing a foundation for reproducible research.

Synthesis of Gadolinium(III) Oxalate Decahydrate

This protocol describes the precipitation method for synthesizing gadolinium(III) oxalate decahydrate.

Materials:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a calculated amount of gadolinium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.

-

Dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water to create a 0.15 M solution (a 1.5 molar ratio of oxalate to gadolinium).

-

-

Precipitation:

-

Gently heat the gadolinium(III) nitrate solution to approximately 60-80°C while stirring.

-

Slowly add the oxalic acid solution dropwise to the heated gadolinium nitrate solution with continuous stirring. A white precipitate of gadolinium(III) oxalate decahydrate will form immediately.

-

-

Digestion and Filtration:

-

Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for crystal growth and improved filterability (digestion).

-

Allow the precipitate to cool to room temperature.

-

Separate the precipitate from the solution by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Wash the precipitate with ethanol to facilitate drying.

-

Dry the final product in a desiccator over a suitable drying agent or in a low-temperature oven (e.g., 40-50°C) to a constant weight.

-

Characterization Techniques

Objective: To study the thermal decomposition of gadolinium(III) oxalate decahydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Experimental Conditions:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min

-

Heating Rate: 10 °C/min

-

Temperature Range: Ambient to 1000 °C

Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating the different stages of decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to these transitions.

Objective: To determine the crystal structure and phase purity of the synthesized gadolinium(III) oxalate.

Instrumentation: A powder X-ray diffractometer.

Experimental Conditions:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Scan Range (2θ): 10-80°

-

Scan Speed: 1-2°/min

-

Sample Preparation: The dried powder is finely ground and mounted on a sample holder.

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases. The positions and intensities of the peaks can be used to determine the lattice parameters and space group.

Objective: To identify the functional groups present in gadolinium(III) oxalate.

Instrumentation: An FTIR spectrometer.

Experimental Conditions:

-

Spectral Range: 4000-400 cm⁻¹

-

Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Resolution: 4 cm⁻¹

Data Analysis: The positions of the absorption bands are correlated with the vibrational frequencies of specific chemical bonds, such as C=O, C-O, O-H (from water of hydration), and Gd-O.

Relevance to Drug Development: Formation from GBCAs

A critical area of research for drug development professionals is the in vivo stability of gadolinium-based contrast agents (GBCAs). Recent studies have shown that endogenous molecules, such as oxalic acid, can lead to the dechelation of gadolinium from some GBCA ligands, resulting in the formation of insoluble gadolinium oxalate nanoparticles.[4][5][6][7] This process is considered a potential mechanism for gadolinium retention and toxicity in the body.[8]

The following diagram illustrates the proposed pathway for the formation of this compound from GBCAs.

Caption: Formation of this compound nanoparticles from GBCAs.

This guide provides a foundational understanding of the physical and chemical properties of gadolinium(III) oxalate, along with practical experimental protocols and its significant implications in the context of drug development and MRI safety. The provided data and methodologies are intended to support further research and development in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. This compound [webbook.nist.gov]

- 7. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Formation of Gadolinium Oxalate from MRI Contrast Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium-based contrast agents (GBCAs) are indispensable tools in magnetic resonance imaging (MRI). However, growing evidence indicates that the gadolinium ion (Gd³⁺) can dissociate from its chelating ligand in vivo, leading to the formation of insoluble deposits, including gadolinium oxalate. This technical guide provides an in-depth analysis of the mechanisms underlying the formation of this compound from GBCAs, focusing on the critical interplay of thermodynamic and kinetic stability, the role of endogenous substances, and the analytical methodologies used to study these processes. Detailed experimental protocols and consolidated quantitative data are presented to support researchers in this field.

Introduction

The safety of GBCAs is intrinsically linked to the stability of the gadolinium-ligand complex. The release of free Gd³⁺ is a primary concern due to its toxicity, which includes interference with biological processes, particularly those involving calcium.[1] The formation of insoluble gadolinium salts, such as this compound, in tissues is a significant consequence of Gd³⁺ release and is implicated in gadolinium deposition.[2][3] This guide will explore the chemical pathways leading to this compound formation, from the initial dechelation of the GBCA to the precipitation of this compound nanoparticles.

Dechelation of Gadolinium-Based Contrast Agents

The liberation of Gd³⁺ from its chelate is the initial and rate-determining step in the formation of this compound. This process, known as dechelation, is governed by the thermodynamic and kinetic stability of the GBCA.

Thermodynamic and Kinetic Stability

Thermodynamic stability, quantified by the thermodynamic stability constant (log Ktherm), indicates the affinity of the ligand for the Gd³⁺ ion at equilibrium. A higher log Ktherm value suggests a more stable complex. Kinetic stability, on the other hand, refers to the rate at which the complex dissociates. It is often described by the dissociation half-life (t½). Macrocyclic GBCAs generally exhibit greater thermodynamic and kinetic stability compared to their linear counterparts.[4][5]

Table 1: Thermodynamic and Kinetic Stability of Selected GBCAs [6][7][8]

| GBCA (Trade Name) | Chelate Structure | Thermodynamic Stability (log Ktherm) | Conditional Stability Constant (log Kcond at pH 7.4) | Dissociation Half-life (t½) at pH 1.2, 37°C |

| Gadodiamide (Omniscan®) | Linear, Non-ionic | 16.6 | 13.9 | < 5 seconds |

| Gadopentetate dimeglumine (Magnevist®) | Linear, Ionic | 22.1 | 18.0 | < 5 seconds |

| Gadoterate meglumine (Dotarem®) | Macrocyclic, Ionic | 25.6 | 19.3 | 4 ± 0.5 days |

| Gadobutrol (Gadavist®/Gadovist®) | Macrocyclic, Non-ionic | 23.8 | 18.8 | 18 hours |

Mechanisms of Dechelation

Several mechanisms contribute to the in vivo dissociation of GBCAs:

-

Transmetallation: Endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), can compete with Gd³⁺ for the chelating ligand, leading to the displacement and release of free Gd³⁺.[9]

-

Proton-Assisted Dissociation: Acidic environments, such as those found in lysosomes (pH ~4.5-5.0), can promote the protonation of the ligand, leading to the release of Gd³⁺.[2][4]

The following diagram illustrates the primary pathways of GBCA dechelation.

Caption: GBCA Dechelation Pathways.

Formation and Precipitation of this compound

Once released, free Gd³⁺ can react with endogenous anions. Oxalate (C₂O₄²⁻), a dicarboxylic acid anion present in biological systems, readily reacts with Gd³⁺ to form this compound (Gd₂(C₂O₄)₃).

Solubility of this compound

This compound is a sparingly soluble salt. Its solubility product constant (Ksp) is reported to be 4.25 x 10⁻³²[10]. This low solubility indicates a strong thermodynamic driving force for its precipitation from aqueous solutions, including biological fluids. The solubility of this compound is influenced by pH, with increased solubility in acidic conditions.[11]

Table 2: Solubility of this compound

| Property | Value | Reference |

| Solubility Product (Ksp) | 4.25 x 10⁻³² | [10] |

| Solubility in Water (25°C) | 0.55 mg/L | [12] |

Nanoparticle Formation

Recent studies have demonstrated that the reaction between certain GBCAs and oxalic acid can lead to the formation of this compound nanoparticles.[2][3] This process has been observed in vitro for both linear (gadodiamide) and macrocyclic (gadoterate meglumine) agents, albeit at different rates. The formation of these nanoparticles is a critical aspect of gadolinium deposition, as their small size may facilitate cellular uptake and tissue retention.

The following diagram illustrates the formation of this compound from a GBCA.

Caption: this compound Formation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation of this compound from GBCAs.

In Vitro Decomposition of GBCAs by Oxalic Acid

This protocol is adapted from studies investigating the interaction of gadodiamide and gadoterate meglumine with oxalic acid.[2][13]

Objective: To monitor the decomposition of a GBCA in the presence of oxalic acid and observe the formation of this compound precipitate.

Materials:

-

Gadodiamide (Omniscan®) or Gadoterate meglumine (Dotarem®) solution

-

Oxalic acid solution (e.g., 100 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA) solution (optional, to simulate physiological protein concentrations)

-

Spectrophotometer or nephelometer

-

Centrifuge

-

Transmission Electron Microscope (TEM)

Procedure:

-

Prepare a reaction mixture by combining the GBCA solution, oxalic acid solution, and PBS in a cuvette or microcentrifuge tube. Final concentrations should be physiologically relevant (e.g., 1-10 mM GBCA, 1-10 mM oxalic acid).

-

If investigating the effect of protein, add BSA to the reaction mixture.

-

Immediately place the cuvette in a spectrophotometer or nephelometer and monitor the change in absorbance or turbidity over time at a suitable wavelength (e.g., 600 nm) to track the formation of a precipitate.

-

At selected time points, withdraw aliquots of the reaction mixture and centrifuge to pellet any precipitate.

-

Carefully remove the supernatant for analysis of free Gd³⁺ and remaining intact GBCA (see Protocol 4.2).

-

Wash the pellet with deionized water and prepare for TEM analysis to confirm the morphology and size of the this compound nanoparticles.

Quantification of Free and Chelated Gadolinium by HPLC-ICP-MS

This protocol outlines a general method for the separation and quantification of intact GBCA and free Gd³⁺ in biological matrices, based on established techniques.[9][14][15]

Objective: To determine the concentration of intact GBCA and free (dechelated) gadolinium in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) C18 column

Reagents:

-

Mobile phase (e.g., ammonium acetate buffer, pH 7.4)

-

Gadolinium standard solutions for calibration

-

Internal standard (e.g., a non-naturally occurring isotope of a different element)

Procedure:

-

Sample Preparation:

-

For serum or plasma samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant.

-

For tissue homogenates, perform an appropriate extraction procedure (e.g., with a mild buffer) to isolate soluble gadolinium species.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC column.

-

Use an isocratic or gradient elution with the mobile phase to separate the intact GBCA from free Gd³⁺. In SEC, separation is based on size. In RP-HPLC, separation is based on polarity.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the ICP-MS.

-

Monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) to detect and quantify the eluting species.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the intact GBCA and a gadolinium salt standard (for free Gd³⁺).

-

Calculate the concentrations of intact GBCA and free Gd³⁺ in the sample based on the peak areas from the chromatogram and the calibration curve.

-

The following diagram depicts a typical experimental workflow for studying GBCA stability and gadolinium speciation.

References

- 1. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Gold-Gadolinium-Core-Shell Nanoparticles as Contrast Agent: a Smart Way to Future Nanomaterials for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. richardsemelka.com [richardsemelka.com]

- 4. researchgate.net [researchgate.net]

- 5. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Solution synthesis of gadolinium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of Gadolinium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of gadolinium oxalate, a compound of interest in materials science and potentially as an intermediate in the preparation of gadolinium-based pharmaceuticals and contrast agents. This document details the synthesis of this compound, the methodology for acquiring its infrared spectrum, and an analysis of its key spectral features.

Introduction

This compound (Gd₂(C₂O₄)₃), typically in its hydrated form (Gd₂(C₂O₄)₃·10H₂O), is an inorganic compound that plays a role in the separation and preparation of gadolinium and its derivatives.[1] Infrared spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its chemical structure, the coordination of the oxalate ligand to the gadolinium ion, and the presence of water of hydration. This guide will serve as a practical resource for researchers working with this compound.

Experimental Protocols

Synthesis of this compound Decahydrate (Gd₂(C₂O₄)₃·10H₂O)

A common and effective method for the synthesis of this compound is through precipitation from an aqueous solution. The following protocol is a synthesized procedure based on established methods.[2]

Materials:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)

Procedure:

-

Preparation of Gadolinium Solution: Prepare an aqueous solution of gadolinium(III) nitrate by dissolving a known quantity in deionized water.

-

Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid.

-

Precipitation: Heat the gadolinium nitrate solution to approximately 80°C with constant stirring.[2] Slowly add the oxalic acid solution to the heated gadolinium nitrate solution. A white precipitate of this compound will form immediately.[2] For the recovery of gadolinium from complex solutions, the pH can be adjusted to around 0.5 with HCl before the addition of oxalic acid.

-

Digestion: Continue stirring the mixture at an elevated temperature for a period to allow the precipitate to digest, which can improve its filterability.

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration. Wash the collected this compound precipitate several times with deionized water to remove any unreacted reagents and byproducts. A final wash with a dilute (e.g., 2% by weight) oxalic acid solution can be performed to remove trace impurities.[2]

-

Drying: Dry the purified this compound precipitate in a desiccator or a drying oven at a low temperature (e.g., 50°C) to a constant weight. The resulting product is typically the decahydrate form.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound decahydrate.

Infrared Spectroscopy Analysis

The infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are suitable techniques for analyzing solid powder samples.

Instrumentation and Sample Preparation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR region (typically 4000-400 cm⁻¹).

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or a Diffuse Reflectance (DRIFTS) accessory.

-

Sample Preparation (ATR): A small amount of the dried this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (DRIFTS): The this compound sample is finely ground and mixed with a non-absorbing matrix, such as potassium bromide (KBr), at a ratio of approximately 1:100 (sample:KBr). The mixture is then placed in the sample cup of the DRIFTS accessory.

Data Acquisition:

-

Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr matrix is collected.

-

Sample Spectrum: The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

Data Processing: The final spectrum is typically presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Experimental Workflow for FTIR Analysis:

Caption: General workflow for acquiring the FTIR spectrum of this compound.

Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrational modes of the oxalate anion, the water of hydration, and the gadolinium-oxygen bonds.

Quantitative Data: IR Peak Assignments

The following table summarizes the key infrared absorption bands for a Gd(III)-Oxalate complex. The exact positions of the peaks can vary slightly depending on the hydration state and the specific crystalline structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3440 (broad) | ν(O-H) | Stretching vibrations of the water molecules of hydration. The broadness indicates hydrogen bonding. |

| ~1659 (weak) | δ(H-O-H) | Bending vibration of the water molecules of hydration. |

| ~1628 | νₐₛ(C=O) | Asymmetric stretching vibration of the carboxylate groups of the oxalate ligand. This is a strong and characteristic band for oxalates. |

| ~1486 | νₛ(C=O) + ν(C-C) | Symmetric stretching of the carboxylate groups, often coupled with the C-C stretching vibration. |

| ~1315 | νₛ(C=O) + δ(O-C=O) | Symmetric stretching of the carboxylate groups, coupled with the O-C=O bending (scissoring) mode. |

| ~925 | ν(C-C) + ν(C-O) | Stretching vibrations of the carbon-carbon and carbon-oxygen single bonds. |

| ~863 | δ(O-C=O) + ν(Gd-O) | O-C=O bending (wagging or rocking) mode, potentially coupled with the gadolinium-oxygen stretching vibration. |

| ~560 | ν(Gd-O) + Ring deformation | Gadolinium-oxygen stretching vibrations and deformation of the chelate ring formed by the oxalate ligand. |

| ~478 | ν(Gd-O) | Stretching vibrations of the gadolinium-oxygen bonds. Vibrations of the Gd(III)-Oxygen bonds are generally located in the 720-400 cm⁻¹ range.[3] |

Note: The assignments are based on data from studies on Gd(III)-oxalate complexes and general knowledge of metal oxalate vibrational spectroscopy. The exact peak positions and their interpretations can be influenced by the coordination environment of the gadolinium ion.

Interpretation of the Spectrum

-

Water of Hydration: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a clear indication of the presence of water of hydration. The broadness of this peak is due to the extensive hydrogen bonding network within the crystal lattice. A weaker band around 1650 cm⁻¹ corresponds to the H-O-H bending vibration.

-

Oxalate Ligand Coordination: The positions of the asymmetric and symmetric carboxylate stretching vibrations (νₐₛ(C=O) and νₛ(C=O)) are sensitive to the coordination mode of the oxalate ligand. The large separation between these two bands in this compound is indicative of a bidentate or bridging coordination of the oxalate to the gadolinium ion.

-

Gadolinium-Oxygen Bonds: The lower frequency region of the spectrum (below 800 cm⁻¹) contains bands associated with the vibrations of the gadolinium-oxygen bonds. These bands are direct evidence of the coordination of the oxalate ligand and water molecules to the gadolinium center.

Logical Relationships in Spectral Interpretation

The interpretation of the infrared spectrum of this compound involves a logical progression from identifying characteristic functional groups to deducing structural information.

Caption: Logical flow from spectral data to structural interpretation.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. This guide has provided detailed experimental protocols for its synthesis and IR analysis, a summary of its key spectral features, and a logical framework for spectral interpretation. The information presented herein will be valuable for researchers and professionals in ensuring the identity and quality of this compound in their applications, from materials research to the development of gadolinium-based medical agents.

References

A Comprehensive Technical Guide to Gadolinium Oxalate Hydrate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and pivotal role of gadolinium oxalate hydrate as a precursor in advanced material science and its implications in medical diagnostics.

This technical guide provides a thorough overview of this compound hydrate, a compound of significant interest in materials science and nanomedicine. With a focus on its chemical identity, synthesis, and thermal decomposition, this document serves as a critical resource for researchers, scientists, and professionals involved in drug development, particularly in the realm of diagnostic imaging.

Chemical Identification and Properties

This compound exists in various hydrated forms, leading to different registered CAS numbers and molecular weights. The most common forms are detailed below. It is crucial for researchers to note the specific hydrate when conducting experiments, as the water content significantly affects the molecular weight and subsequent stoichiometric calculations.

This compound hydrate is typically a white, crystalline powder that is highly insoluble in water but will dissolve in strong mineral acids.[1] This insolubility is a key factor in its synthesis via precipitation.

| Compound Name | CAS Number | Molecular Formula (Anhydrous) | Anhydrous Molecular Weight ( g/mol ) | Common Hydrated Forms |

| This compound | 867-64-1 | Gd₂(C₂O₄)₃ | 578.55 | N/A |

| Gadolinium(III) Oxalate Hydrate | 100655-00-3 | Gd₂(C₂O₄)₃ | 578.56 | Gd₂(C₂O₄)₃·xH₂O |

| This compound Hydrate | 22992-15-0 | C₆Gd₂O₁₂ | 758.71 (Note: This likely corresponds to a specific hydrate) | Gd₂(C₂O₄)₃·10H₂O (decahydrate) |

| Gadolinium(III) Oxalate Hydrate | - | C₆H₈Gd₂O₁₃ | 602.62 | A specific hydrated form |

Experimental Protocols

Detailed methodologies for the synthesis of this compound hydrate and its conversion to gadolinium oxide are outlined below. These protocols are foundational for the production of gadolinium-based nanomaterials for various applications.

Synthesis of this compound Hydrate via Precipitation

This protocol describes a common method for synthesizing this compound hydrate by reacting a soluble gadolinium salt with oxalic acid.[2][3] The resulting precipitate can be isolated and used for further applications.

Materials:

-

Gadolinium(III) nitrate (Gd(NO₃)₃·xH₂O) or Gadolinium(III) chloride (GdCl₃)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Mineral acid (e.g., nitric acid or hydrochloric acid, for dissolving precursors)

-

Beakers and other standard laboratory glassware

-

Magnetic stirrer and heat plate

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Prepare the Gadolinium Solution: Dissolve a known quantity of a soluble gadolinium salt (e.g., gadolinium nitrate) in a minimal amount of deionized water, aided by a small amount of mineral acid if necessary to achieve complete dissolution.

-

Prepare the Oxalic Acid Solution: In a separate beaker, prepare a solution of oxalic acid in deionized water. A 2% by weight solution can be used.[2]

-

Precipitation: Heat the gadolinium salt solution to approximately 80°C with stirring.[2] Slowly add the oxalic acid solution to the heated gadolinium solution. A white precipitate of this compound hydrate will form immediately.[2]

-

Digestion: Continue stirring the mixture at an elevated temperature for a short period to allow the precipitate to fully form and ripen.

-

Isolation: Separate the precipitate from the solution using vacuum filtration.

-

Washing: Wash the collected precipitate (the filter cake) several times with deionized water to remove any unreacted reagents and impurities. A slurry wash in a 2% oxalic acid solution can also be performed to remove trace impurities.[2]

-

Drying: Dry the purified this compound hydrate in a drying oven at a low temperature (e.g., below 100°C to avoid premature decomposition) or in a desiccator until a constant weight is achieved.

Thermal Decomposition of this compound Hydrate to Gadolinium Oxide

Gadolinium oxide (Gd₂O₃) is a crucial material for many applications, and its synthesis is often achieved through the thermal decomposition (calcination) of this compound hydrate.[3][4]

Materials:

-

Dried this compound hydrate powder

-

High-temperature furnace (muffle furnace)

-

Ceramic crucible

Procedure:

-

Sample Preparation: Place a known amount of the dried this compound hydrate powder into a ceramic crucible.

-

Dehydration: The initial heating phase will remove the water of hydration. The decahydrate, for instance, loses its water molecules in stages.[4]

-

Decomposition: The anhydrous this compound decomposes into an intermediate, gadolinium oxycarbonate (Gd₂O₂CO₃), before finally forming gadolinium oxide (Gd₂O₃).[4]

-

Calcination: The complete conversion to gadolinium oxide typically occurs at temperatures above 600°C. A common protocol involves heating the this compound at 850-950°C to ensure the formation of pure gadolinium oxide.[2] The final product is a stable, white gadolinium oxide powder.

Role in Drug Development and Material Science

This compound hydrate's primary significance in the context of drug development is its role as a precursor to gadolinium oxide nanoparticles. These nanoparticles are extensively researched as T1-weighted contrast agents for Magnetic Resonance Imaging (MRI). The conversion of the oxalate to the oxide is a critical step in controlling the size, shape, and surface properties of the resulting nanoparticles, which in turn influences their relaxivity and biocompatibility as MRI contrast agents.

Furthermore, recent studies have highlighted the in vivo formation of this compound. It is hypothesized that oxalic acid, a compound found in many foods and also produced endogenously, can react with gadolinium-based contrast agents (GBCAs) administered during MRI scans. This reaction can lead to the precipitation of this compound nanoparticles within tissues, which may contribute to the long-term retention of gadolinium in the body and is a subject of toxicological research.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound hydrate.

Caption: Thermal decomposition pathway of this compound decahydrate.

Caption: Role of this compound in material synthesis and toxicology.

References

A Technical Guide to the Thermal Analysis of Mixed Cerium-Gadolinium Oxalates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of mixed cerium-gadolinium oxalates, crucial precursors for the synthesis of gadolinia-doped ceria (GDC), a material with significant applications in solid oxide fuel cells and oxygen sensors.[1] This document details the experimental protocols for synthesis and thermal analysis, presents quantitative data on decomposition processes, and visualizes the key experimental and decomposition pathways.

Introduction

Gadolinia-doped ceria is a prominent ionic conductor, and its synthesis via the thermal decomposition of coprecipitated mixed oxalates offers a route to produce homogeneous, fine-grained oxide powders.[2] Understanding the thermal behavior of these mixed oxalate precursors, with the general formula (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·nH₂O, is paramount for controlling the morphology and properties of the final oxide product.[3] The thermal decomposition process typically involves dehydration followed by the decomposition of the anhydrous oxalate to the mixed oxide.[1][3]

Experimental Protocols

Synthesis of Mixed Cerium-Gadolinium Oxalates (Coprecipitation Method)

The synthesis of mixed cerium-gadolinium oxalates is typically achieved through a coprecipitation technique, which ensures a homogeneous mixture of the metal ions at the atomic level.[1]

Procedure:

-

Precursor Solutions: Prepare aqueous solutions of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) of desired concentrations. The molar ratios of the solutions are adjusted to achieve the target Ce:Gd ratio in the final product.

-

Precipitating Agent: Prepare an aqueous solution of a precipitating agent, typically oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).[4]

-

Coprecipitation: The mixed metal nitrate solution is added dropwise to the stirred solution of the precipitating agent. Alternatively, the precipitating agent can be added to the mixed metal salt solution.[4] The reaction is typically carried out at room temperature with continuous stirring for several hours to ensure complete precipitation.[4]

-

Washing and Drying: The resulting precipitate is collected by filtration, washed multiple times with deionized water and ethanol to remove any unreacted precursors and impurities, and then dried in an oven at a temperature typically below 100°C to avoid premature decomposition.

Thermal Analysis

The thermal decomposition of the mixed oxalates is investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).[3][4]

Typical TGA/DTA Parameters:

-

Heating Rate: A constant heating rate, commonly in the range of 5-20°C/min, is applied.[1][2]

-

Atmosphere: The analysis is usually performed in a dynamic atmosphere of air or an inert gas like nitrogen.[5]

-

Temperature Range: The sample is heated from room temperature to a temperature sufficient to ensure complete decomposition to the oxide, typically up to 1000°C.[6]

-

Sample Mass: A small sample mass, generally between 5 and 20 mg, is used.[6]

Data Presentation: Thermal Decomposition Characteristics

The thermal decomposition of mixed cerium-gadolinium oxalates proceeds in distinct stages. The following tables summarize the key quantitative data extracted from the literature.

Table 1: Decomposition Stages and Temperature Ranges

| Composition (mol% Gd) | Dehydration Stage(s) (°C) | Anhydrous Oxalate Decomposition (°C) | Final Product | Reference |

| 0 (Pure Cerium Oxalate) | ~100 - 250 (multi-step) | ~275 (exothermic) | CeO₂ | [1] |

| 20 | 75, 115, 180 (endothermic) | ~275 (exothermic) | (Ce₀.₈Gd₀.₂)O₁.₉ | [1] |

| 50 | 65, 100, 180 (endothermic) | ~325 (exothermic) | (Ce₀.₅Gd₀.₅)O₁.₇₅ | [1] |

Table 2: Influence of Gadolinium Content on Thermal Properties

| Property | Observation | Reference |

| Water Content | Decreases with increasing gadolinium content. | [1] |

| Dehydration Mechanism | The dehydration stages of mixed oxalates are more similar to that of gadolinium oxalate, suggesting not all water molecules are equivalent.[3][7] | [3][7] |

| Anhydrous Oxalate Decomposition Temperature | Increases with increasing gadolinium content. | [1] |

Table 3: Activation Energies for Cerium Oxalate Decomposition

| Decomposition Step | Activation Energy (kJ/mol) | Method | Reference |

| Dehydration of Ce₂(C₂O₄)₃·10H₂O | 78.2 | Kissinger | [1] |

| Decomposition of anhydrous Ce₂(C₂O₄)₃ | 112.6 | Kissinger | [1] |

Visualization of Processes

To clarify the experimental and decomposition pathways, the following diagrams are provided.

Experimental Workflow

Caption: Experimental workflow for the synthesis and thermal analysis of mixed cerium-gadolinium oxalates.

Thermal Decomposition Pathway

Caption: Generalized thermal decomposition pathway of mixed cerium-gadolinium oxalates.

Conclusion

The thermal analysis of mixed cerium-gadolinium oxalates reveals a multi-step decomposition process that is significantly influenced by the gadolinium content. The dehydration behavior mimics that of pure this compound, while the decomposition temperature of the anhydrous oxalate increases with higher gadolinium concentrations. This detailed understanding of the thermal decomposition is critical for the controlled synthesis of gadolinia-doped ceria with desired properties for various advanced applications. The provided experimental protocols and compiled data serve as a valuable resource for researchers in this field.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. devagirijournals.com [devagirijournals.com]

- 5. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 7. Thermal decomposition of mixed Ce and Gd oxalates and thermal properties of mixed Ce and Gd oxides [iris.cnr.it]

Understanding the Toxicity of Gadolinium Oxalate Nanoparticles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are widely used to enhance image quality in magnetic resonance imaging (MRI). However, concerns have emerged regarding the long-term retention of gadolinium in the body and its potential toxicity. A key mechanism implicated in this toxicity is the in vivo formation of gadolinium-containing nanoparticles, with gadolinium oxalate being a significant species of interest. This technical guide provides a comprehensive overview of the current understanding of gadolinium nanoparticle toxicity, with a specific focus on the formation and potential effects of this compound nanoparticles. It is important to note that while the formation of this compound from GBCAs is a well-discussed hypothesis, dedicated toxicological studies on pre-synthesized and characterized this compound nanoparticles are scarce in the current scientific literature. Therefore, this guide also draws upon data from studies on other relevant gadolinium-based nanoparticles, such as gadolinium oxide, to provide a broader context for potential toxicity mechanisms.

The Formation of this compound Nanoparticles In Vivo

The prevailing hypothesis for the formation of this compound nanoparticles in biological systems involves the dechelation of the gadolinium ion (Gd³⁺) from its ligand in GBCAs. Endogenous molecules, particularly oxalic acid, can then react with the free Gd³⁺ to form insoluble this compound precipitates.[1][2][3][4][5] This process is thought to be a significant contributor to gadolinium deposition in tissues and may be a precursor to observed intracellular nanoparticles.[6] Factors such as the stability of the GBCA chelate (with linear chelates being generally less stable than macrocyclic ones), local pH, and the presence of other ions can influence the rate of dechelation and subsequent nanoparticle formation.[6]

Physicochemical Properties and Toxicity

The toxicity of nanoparticles is intrinsically linked to their physicochemical properties, including size, shape, surface charge, and surface coating. While specific data for synthesized this compound nanoparticles is limited, studies on other gadolinium-based nanoparticles, such as gadolinium oxide (Gd₂O₃), provide valuable insights into how these characteristics can influence their biological interactions.

Table 1: Physicochemical Characterization of Gadolinium-Based Nanoparticles

| Parameter | Method | Typical Findings for Gadolinium-Based Nanoparticles | Reference |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Varied morphologies (e.g., nanorods, spherical) with sizes ranging from <10 nm to several hundred nanometers. | [7] |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Hydrodynamic size is typically larger than the core size observed by TEM and is influenced by surface coatings and agglomeration. | [7] |

| Surface Charge | Zeta Potential Measurement | Can be engineered to be positive, negative, or neutral through surface modifications. The magnitude of the zeta potential indicates colloidal stability. | [8] |

| Crystalline Structure | X-ray Diffraction (XRD) | Confirms the crystalline phase of the nanoparticles (e.g., cubic for Gd₂O₃). | [7] |

In Vitro Toxicity of Gadolinium-Based Nanoparticles

In the absence of direct studies on this compound nanoparticles, we can infer potential cytotoxic mechanisms from research on other gadolinium-containing nanoparticles. These studies often employ various cell lines and a range of assays to assess toxicity.

Table 2: Summary of In Vitro Cytotoxicity Data for Gadolinium-Based Nanoparticles (Primarily Gd₂O₃)

| Nanoparticle Type | Cell Line | Assay | Key Findings | Reference |

| Gadolinium Oxide (Gd₂O₃) | Human Breast Cancer (MCF-7) | MTT, LDH, ROS | Time- and concentration-dependent toxicity. Induction of oxidative stress. | [9] |

| Gd₂O₃-DEG | Hepa 1-6 | MTT, LDH | Concentration-dependent increase in LDH leakage. Considered more toxic than magnetoliposomes. | [10] |

| Gadolinium-based Micelles | B16F10 Melanoma, L929 Fibroblasts | Cytotoxicity Assay | IC₅₀ of 42.5 ± 2.2 µM for B16F10 and 52.0 ± 2.5 µM for L929. | [11] |

Experimental Protocols

1. Cell Viability Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of nanoparticles for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[10]

-

-

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

-

Protocol Outline:

-

Culture cells and treat with nanoparticles as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the absorbance to determine LDH activity.

-

A positive control (e.g., cell lysis buffer) is used to determine maximum LDH release.

-

Calculate cytotoxicity as a percentage of the positive control.[10]

-

-

2. Oxidative Stress Assessment:

-

Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

-

Protocol Outline:

-

Treat cells with nanoparticles.

-

Load cells with DCFH-DA, which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorometer or fluorescence microscope.[9]

-

-

Mechanisms of Toxicity and Signaling Pathways

The interaction of gadolinium-based nanoparticles with cells can trigger a cascade of events leading to cellular dysfunction and death. While the specific pathways for this compound nanoparticles are yet to be elucidated, research on other gadolinium nanoparticles points towards several key mechanisms.

Cellular Uptake and Intracellular Fate

The cellular uptake of nanoparticles is a critical first step in their potential to induce toxicity. The size, shape, and surface properties of the nanoparticles play a significant role in the uptake mechanism, which can include endocytosis. Once inside the cell, nanoparticles can be localized in various organelles, such as lysosomes, where the acidic environment may lead to their degradation and the release of toxic ions.

Oxidative Stress and Inflammatory Response

A common mechanism of nanoparticle-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA. Oxidative stress can, in turn, trigger inflammatory responses through the activation of signaling pathways such as NF-κB, leading to the production of pro-inflammatory cytokines.

In Vivo Biodistribution and Toxicity

Understanding the in vivo behavior of this compound nanoparticles is crucial for assessing their systemic toxicity. While specific biodistribution data for these nanoparticles are not available, studies on other gadolinium-based nanoparticles generally show accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen. The clearance route (renal vs. hepatobiliary) is highly dependent on the nanoparticle size and surface characteristics.

Experimental Workflow for In Vivo Assessment

A typical in vivo study to assess the toxicity and biodistribution of nanoparticles would involve the following steps:

Conclusion and Future Directions

The formation of this compound nanoparticles from GBCAs is a critical area of investigation in understanding gadolinium-related toxicity. However, there is a pronounced gap in the literature regarding the direct toxicological effects of pre-synthesized this compound nanoparticles. The majority of the current knowledge is extrapolated from studies on other gadolinium-based nanoparticles, primarily gadolinium oxide.

Future research should focus on:

-

Standardized Synthesis and Characterization: Developing robust and reproducible methods for synthesizing this compound nanoparticles with controlled size, shape, and surface properties.

-

Comprehensive In Vitro Toxicity Screening: Evaluating the cytotoxicity, genotoxicity, and mechanisms of cellular interaction of well-characterized this compound nanoparticles in a variety of relevant cell lines (e.g., renal, neuronal, immune cells).

-

Mechanistic Studies: Elucidating the specific signaling pathways activated by this compound nanoparticles that lead to cellular stress, inflammation, and apoptosis.

-

In Vivo Studies: Conducting thorough biodistribution, pharmacokinetic, and long-term toxicity studies of this compound nanoparticles in appropriate animal models.

Addressing these research gaps is essential for a complete understanding of the risks associated with gadolinium retention and for the development of safer contrast agents and other biomedical applications of gadolinium-based nanomaterials.

References

- 1. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azonano.com [azonano.com]

- 3. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UNM Scientists Discover How Nanoparticles of Toxic Metal Used in MRI Scans Infiltrate Human Tissue | UNM HSC Newsroom [hscnews.unm.edu]

- 5. hcn.health [hcn.health]

- 6. Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]